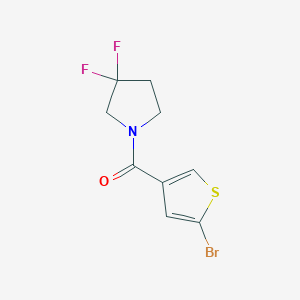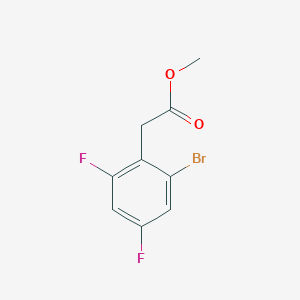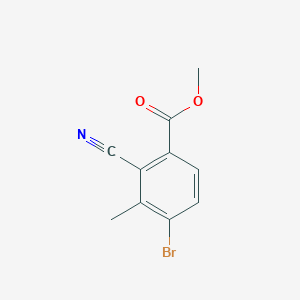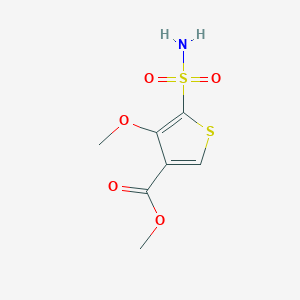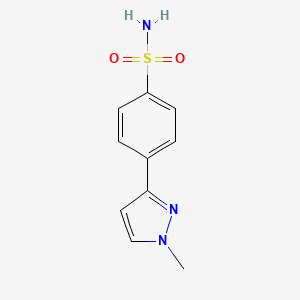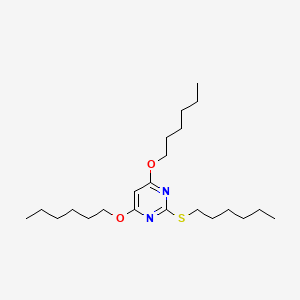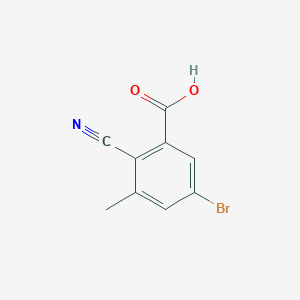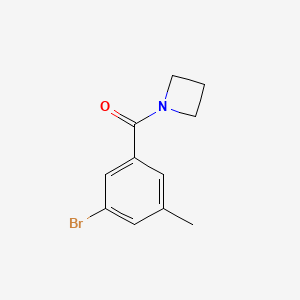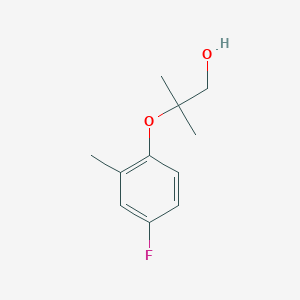
2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol
Overview
Description
Typically, the description of a compound includes its IUPAC name, other names or synonyms it might be known by, and its CAS registry number.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It includes the types of atoms in the compound, how they are bonded together, and their spatial arrangement.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reagents and conditions that can cause the compound to react, and what the products of those reactions are.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Material Science
The compound 2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol is involved in the synthesis of various materials. For example, a study by Li, Shen, and Zhang (2015) on a similar compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, focused on synthesizing organic fluoro-containing polymers. Such compounds, due to their unique electronic structures and strong intermolecular hydrogen bonds, have potential applications in fluoro-containing materials (Shi-Juan Li, Daniel Y. Shen, Chao-Zhi Zhang, 2015).
Radiochemistry and PET Tracers
In radiochemistry, particularly in the development of positron emission tomography (PET) tracers, compounds like 2-methyl-1-[11 C]propanol (similar to our compound of interest) are synthesized and investigated. A study by Rotteveel et al. (2017) explored the synthesis of 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol for use in further radiosynthesis reactions. These compounds play a vital role in the labeling and imaging techniques used in medical diagnostics and research (L. Rotteveel et al., 2017).
Biofuel Production
Another significant application is in biofuel production. For instance, Bastian et al. (2011) researched the production of 2-methylpropan-1-ol (isobutanol), a biofuel, using genetically modified Escherichia coli. Their study focused on overcoming cofactor imbalances to enable anaerobic production of isobutanol, demonstrating the potential of similar compounds in sustainable energy solutions (S. Bastian, Xiang Liu, Joseph T. Meyerowitz et al., 2011).
Corrosion Inhibition
The compound's derivatives have been investigated for corrosion inhibition properties. A study by Leçe et al. (2008) on Schiff base compounds, which are structurally related to our compound of interest, revealed their effectiveness as corrosion inhibitors. These compounds are essential in preventing metal degradation, especially in harsh chemical environments (H. D. Leçe, K. C. Emregül, O. Atakol, 2008).
Atmospheric Chemistry
In atmospheric chemistry, similar compounds are studied for their roles in the formation of secondary organic aerosols and tropospheric ozone. Carrasco et al. (2006) examined the tropospheric degradation of 2-hydroxy-2-methylpropanal, a compound related to our focus, highlighting its reactivity with OH radicals and its contribution to environmental processes (N. Carrasco, J. Doussin, B. Picquet-Varrault et al., 2006).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, and the hazards associated with it. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
This involves understanding the current state of research on the compound and where future research might be headed. This can include potential applications of the compound, or new reactions or syntheses that researchers are investigating.
properties
IUPAC Name |
2-(4-fluoro-2-methylphenoxy)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8-6-9(12)4-5-10(8)14-11(2,3)7-13/h4-6,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVWJBLDLWXIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1415487.png)
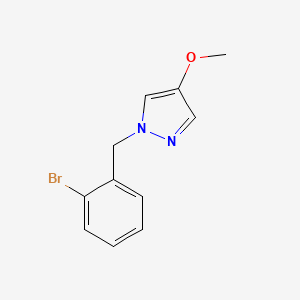
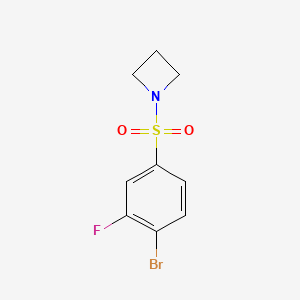
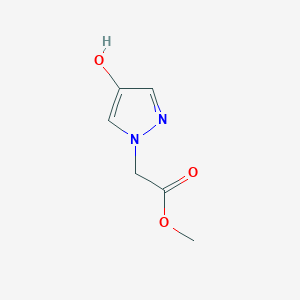
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-butyric acid tert-butyl ester](/img/structure/B1415494.png)
